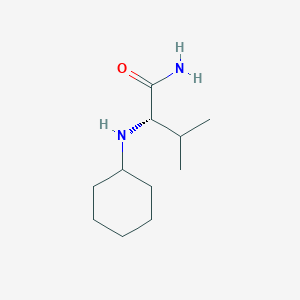

N-CyclohexylL-Valinamide

Description

Overview of Key Research Domains Pertaining to N-Cyclohexyl-L-Valinamide

Strategies for Molecular Derivatization and Functionalization

The chemical structure of N-cyclohexyl-L-valinamide, featuring a primary amine, a secondary amide, and a chiral center, offers multiple sites for molecular derivatization and functionalization. These modifications are crucial for tailoring the molecule's properties for specific applications, such as enhancing biological activity or serving as a chiral auxiliary.

The primary amine group is the most reactive site for functionalization. A common derivatization strategy involves the acylation of this amine with various carboxylic acids or their activated derivatives (e.g., acyl chlorides, acid anhydrides) to form a new amide bond. This approach is fundamental in peptide synthesis and has been notably utilized in the synthesis of more complex molecules. For instance, L-valinamide is a key precursor in the synthesis of certain synthetic cannabinoid receptor agonists, where it is coupled with an indazole-3-carboxylic acid derivative. nih.govfrontiersin.org This type of amide bond formation is a cornerstone of combinatorial chemistry, allowing for the creation of large libraries of related compounds for drug discovery.

Another functionalization strategy targets the primary amide. While generally less reactive than the primary amine, the amide can undergo reactions such as reduction to form a diamine or hydrolysis back to the carboxylic acid, although the latter is less common under typical synthetic conditions. The resulting diamine, (2S)-N1-cyclohexyl-3-methylbutane-1,2-diamine, is a chiral building block that can be used in the synthesis of ligands for asymmetric catalysis or as a scaffold for further derivatization.

The inherent chirality of N-cyclohexyl-L-valinamide also allows for its use as a chiral auxiliary. wikipedia.orgnih.gov In this role, the chiral center influences the stereochemical outcome of a reaction on a prochiral substrate temporarily attached to the auxiliary. After the desired stereoselective transformation, the auxiliary can be cleaved and recovered. While not as commonly used as other chiral auxiliaries like Evans oxazolidinones or Oppolzer's camphorsultam, the principle remains applicable. wikipedia.org

Table 1: Potential Derivatization Reactions of N-Cyclohexyl-L-Valinamide

| Functional Group | Reagent/Condition | Product Type |

| Primary Amine | Acyl Chloride/Base | N-Acyl-N-cyclohexyl-L-valinamide |

| Primary Amine | Aldehyde/Reductant | N-Alkyl-N-cyclohexyl-L-valinamide |

| Primary Amine | Isocyanate | Urea (B33335) Derivative |

| Primary Amide | LiAlH4 (or other reducing agents) | Chiral Diamine |

Peptidomimetic Applications and Design Principles

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.govsci-hub.st The incorporation of non-natural amino acid derivatives like N-cyclohexyl-L-valinamide is a key strategy in peptidomimetic design. upc.edunih.gov

The design principles for using N-cyclohexyl-L-valinamide in peptidomimetics revolve around several of its key features:

Conformational Constraint: The bulky cyclohexyl and isopropyl groups introduce significant steric hindrance, which can restrict the conformational flexibility of a peptide backbone. This pre-organization can lead to a higher affinity for a biological target by reducing the entropic penalty of binding. nih.gov

Increased Lipophilicity: The cyclohexyl group increases the lipophilicity of the molecule compared to a simple peptide. This can enhance membrane permeability and facilitate entry into cells, which is often a limitation for traditional peptide drugs.

Proteolytic Stability: The non-natural structure of N-cyclohexyl-L-valinamide can confer resistance to degradation by proteases, which typically recognize and cleave peptide bonds between natural amino acid residues. This leads to a longer biological half-life. nih.gov

While specific examples of N-cyclohexyl-L-valinamide being the core of a developed peptidomimetic are not abundant in literature, its valinamide (B3267577) moiety is present in various synthetic compounds designed to interact with biological systems. For example, the valinamide structural motif is found in a number of synthetic cannabinoids and other bioactive molecules. researchgate.netmdpi.com In the context of CB1 receptor antagonists, a valinamide derivative showed greater affinity for the receptor compared to a glycinamide analog, highlighting the importance of the valine side chain in molecular recognition. nih.gov The design process often involves computational modeling to predict how the steric and electronic features of the valinamide derivative will interact with the target protein. upc.edu

Mechanistic Insights into Molecular Reactivity

The molecular reactivity of N-cyclohexyl-L-valinamide is primarily dictated by the nucleophilicity of its primary amine and the electrophilicity of its amide carbonyl carbon.

The lone pair of electrons on the nitrogen of the primary amine makes it a potent nucleophile. It readily participates in nucleophilic substitution and addition reactions. The most common reaction is acylation, which proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride), leading to a tetrahedral intermediate that subsequently collapses to form the stable amide bond.

The reactivity of the amine can be modulated by the reaction conditions. In the presence of a strong, non-nucleophilic base, the amine can be deprotonated to form an even more reactive amide anion, though this is less common for derivatization purposes.

The amide group itself presents two main sites of reactivity. The amide carbonyl carbon is electrophilic and can be attacked by strong nucleophiles, although it is less reactive than the carbonyl of a ketone or aldehyde due to resonance stabilization from the adjacent nitrogen atom. The amide N-H protons are weakly acidic and can be deprotonated by strong bases.

Advanced Analytical and Spectroscopic Characterization Methodologies

The unambiguous characterization of N-cyclohexyl-L-valinamide and its derivatives relies on a combination of advanced analytical and spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for the structural elucidation of N-cyclohexyl-L-valinamide.

¹H NMR: The proton spectrum would show characteristic signals for the cyclohexyl protons (a broad multiplet in the 1.0-2.0 ppm region), the isopropyl protons (two doublets for the diastereotopic methyl groups and a multiplet for the CH), and the α-proton of the valine residue. The chemical shifts of the amine and amide protons are variable and depend on the solvent and concentration.

¹³C NMR: The carbon spectrum would distinctly show signals for the cyclohexyl ring, the isopropyl group, the α-carbon, and the amide carbonyl carbon (typically in the 170-180 ppm range).

2D NMR: Techniques like COSY, HSQC, and HMBC are essential for unambiguously assigning all proton and carbon signals, especially in more complex derivatives.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Electrospray Ionization (ESI-MS): This soft ionization technique is commonly used to determine the mass of the protonated molecule [M+H]⁺, confirming the molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the molecule often requires derivatization to increase its volatility, for instance, by silylating the amine and amide groups. The electron ionization (EI) mass spectrum provides a characteristic fragmentation pattern that can be used for identification. Common fragments would arise from the loss of the isopropyl group, the cyclohexyl group, or cleavage of the amide bond. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups. Characteristic absorption bands would be observed for:

N-H stretching of the primary amine and secondary amide (around 3300-3400 cm⁻¹).

C-H stretching of the aliphatic groups (around 2850-2960 cm⁻¹).

Amide I band (C=O stretch) around 1640-1680 cm⁻¹.

Amide II band (N-H bend) around 1520-1550 cm⁻¹.

Chiral Chromatography: To confirm the enantiomeric purity of N-cyclohexyl-L-valinamide, chiral high-performance liquid chromatography (HPLC) is the method of choice. Using a chiral stationary phase, the L-enantiomer can be separated from its corresponding D-enantiomer. This is particularly important when the compound is used in stereoselective synthesis or as a chiral pharmaceutical intermediate. frontiersin.org

Table 2: Predicted Spectroscopic Data for N-Cyclohexyl-L-Valinamide

| Technique | Feature | Predicted Chemical Shift / Wavenumber |

| ¹³C NMR | Amide Carbonyl (C=O) | ~175 ppm |

| ¹³C NMR | Alpha-Carbon (α-CH) | ~60 ppm |

| ¹H NMR | Alpha-Proton (α-CH) | ~3.0-3.5 ppm |

| IR | Amide I (C=O) | ~1650 cm⁻¹ |

| IR | N-H Stretch | 3300-3400 cm⁻¹ (two bands) |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(cyclohexylamino)-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-8(2)10(11(12)14)13-9-6-4-3-5-7-9/h8-10,13H,3-7H2,1-2H3,(H2,12,14)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDIWMZDLPXZEOK-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodological Advancements for N Cyclohexyl L Valinamide

Direct Amidation Strategies for Amide Bond Formation

Direct amidation involves the reaction of a carboxylic acid with an amine to form an amide, with water as the only stoichiometric byproduct. catalyticamidation.info This approach is highly atom-economical and environmentally favorable compared to methods that require pre-activation or coupling agents, which generate significant waste. catalyticamidation.info

Catalytic direct amidation strategies have emerged as powerful tools for amide synthesis. These methods avoid the use of stoichiometric activating agents, which are known to be inefficient and produce hazardous waste. catalyticamidation.info

Boronic Acid Catalysis : Boronic acid-based catalysts have shown efficacy in promoting the direct formation of amides from carboxylic acids and amines. Research indicates that the mechanism may involve the concerted action of multiple boron atoms, which activate the carboxylic acid for nucleophilic attack by the amine. catalyticamidation.info This approach offers a metal-free alternative for constructing the amide bond in N-Cyclohexyl-L-Valinamide.

Metal-Templated Reactions : Various metal-based catalysts can facilitate direct amidation. For instance, heterogeneous Lewis acid catalysts like Niobium(V) oxide (Nb₂O₅) have demonstrated high activity for the amidation of various carboxylic acids and amines. researchgate.net These catalysts are often reusable and can function by activating the carbonyl group of the carboxylic acid, making it more susceptible to attack by the amine. researchgate.net Other metal-based systems, such as those involving iron, have also been developed for efficient N-alkylation and amidation reactions. rsc.orgresearchgate.net

The most common and versatile method for forming amide bonds, particularly in peptide synthesis, is the use of coupling reagents. These reagents activate the carboxylic acid group of L-valine, converting it into a highly reactive intermediate that readily reacts with cyclohexylamine (B46788). This strategy is broadly categorized by the type of reagent used.

Carbodiimides : Reagents like N,N′-Dicyclohexylcarbodiimide (DCC) and N,N′-Diisopropylcarbodiimide (DIC) are widely used. peptidescientific.com They react with the carboxylic acid to form a reactive O-acylisourea intermediate. While effective, DCC produces a dicyclohexylurea byproduct that is poorly soluble, making it suitable for solution-phase synthesis but not solid-phase methods. peptidescientific.com DIC is often preferred for solid-phase synthesis as its urea (B33335) byproduct is more soluble. peptide.com To minimize the risk of racemization at the chiral center of L-valine, an additive such as 1-hydroxybenzotriazole (HOBt) is frequently included. peptide.com

Onium Salts (Aminium/Uronium and Phosphonium) : This class of reagents is highly efficient and leads to rapid coupling with minimal side reactions. luxembourg-bio.com

Aminium/Uronium Salts : Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) are among the most popular. peptidescientific.combachem.com HATU is particularly effective, reacting quickly with low epimerization rates. peptide.comluxembourg-bio.com These couplings require the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA). bachem.com

Phosphonium Salts : Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also highly effective, especially for preventing guanidinylation side reactions during cyclization, and are preferred for certain applications. luxembourg-bio.com

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example(s) | Key Characteristics | Byproduct Solubility | Racemization Risk |

| Carbodiimides | DCC, DIC, EDC | Cost-effective, widely used. | DCC byproduct is insoluble; DIC/EDC byproducts are soluble. | Moderate; reduced with additives like HOBt. |

| Aminium/Uronium Salts | HATU, HBTU, HCTU | High coupling efficiency, fast reaction rates. bachem.com | Generally soluble in organic solvents. | Low, especially with HATU. luxembourg-bio.com |

| Phosphonium Salts | PyBOP, PyAOP | Very effective, suitable for cyclization and sterically hindered couplings. luxembourg-bio.com | Generally soluble. | Low. |

Enantioselective Synthesis and Chiral Pool Utilization

Maintaining the stereochemical purity of the L-valine starting material is paramount in the synthesis of N-Cyclohexyl-L-Valinamide. Enantioselective methods and the use of the chiral pool ensure that the final product retains the desired (S)-configuration.

An alternative synthetic route involves starting with L-valinamide, where the carboxylic acid is already present as a primary amide. The target N-cyclohexyl amide can then be formed through N-alkylation. This approach leverages a readily available chiral precursor, L-valinamide, which is derived directly from L-valine. This ensures that the stereocenter is pre-defined and preserved throughout the synthesis.

L-amino acids and their derivatives are fundamental building blocks in the chiral pool and are frequently employed as chiral auxiliaries or ligands to control stereochemistry in various chemical transformations. rsc.org For instance, chiral Schiff base complexes of amino acids with metals like Ni(II) are used to direct the asymmetric synthesis of other, more complex amino acids. nih.gov In this context, derivatives of L-valine can be used to induce asymmetry in reactions, highlighting their broader utility in the field of asymmetric synthesis beyond their role as simple precursors. nih.gov

Optimization of Synthetic Routes and Reaction Conditions

Optimizing the synthesis of N-Cyclohexyl-L-Valinamide involves careful selection of reagents, solvents, and reaction parameters to maximize yield, minimize side reactions (especially racemization), and ensure ease of purification.

Reagent Selection : The choice between a direct catalytic approach and a coupling reagent-mediated synthesis depends on factors like scale, cost, and environmental considerations. For laboratory-scale synthesis requiring high purity, onium salt reagents like HATU are often preferred for their efficiency and low racemization risk. peptidescientific.comluxembourg-bio.com

Solvent Choice : Traditionally, solvents like N,N-dimethylformamide (DMF) have been used for peptide synthesis. researchgate.net However, due to health and environmental concerns, there is a growing trend to replace DMF with greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME). researchgate.net

Base Selection : In syntheses involving onium salt reagents, the choice of base is critical. A non-nucleophilic base like DIPEA is commonly used to activate the amino acid without causing undesirable side reactions. peptidescientific.combachem.com

Temperature Control : Running coupling reactions at controlled temperatures, often starting at 0 °C and allowing the reaction to warm to room temperature, can help to minimize racemization and other side reactions.

Table 2: Key Parameters for Optimizing N-Cyclohexyl-L-Valinamide Synthesis

| Parameter | Consideration | Recommended Practice |

| Coupling Reagent | Balance efficiency, cost, and racemization. | HATU or PyBOP for high efficiency and low racemization. luxembourg-bio.com |

| Additive | Suppress racemization when using carbodiimides. | HOBt or Oxyma Pure. peptide.combachem.com |

| Solvent | Ensure solubility of reactants and consider environmental impact. | Green alternatives like 2-MeTHF are increasingly preferred over DMF. researchgate.net |

| Base | Activate the carboxylic acid without causing side reactions. | Use a non-nucleophilic base like DIPEA or NMM. bachem.com |

| Temperature | Minimize side reactions and racemization. | Typically 0 °C to room temperature. |

Regioselectivity and Stereocontrol in Cyclohexyl Ring Systems

The synthesis of N-Cyclohexyl-L-Valinamide involves the formation of an amide bond between the carboxyl group of L-valine and the amino group of cyclohexylamine. A critical aspect of this synthesis is maintaining the stereochemical integrity of the chiral center in the L-valine residue. The (S)-configuration of the α-carbon of L-valine is essential for the specific properties and biological activity of the target molecule.

Stereocontrol is primarily achieved through the careful selection of coupling reagents and reaction conditions to prevent racemization. Racemization at the α-carbon of the amino acid can occur via the formation of an oxazolone (B7731731) intermediate, particularly when activating the carboxyl group. The use of certain additives, such as 1-hydroxybenzotriazole (HOBt) or its derivatives, can minimize this side reaction. peptide.com These additives react with the activated amino acid to form an active ester that is less prone to racemization and readily reacts with the amine.

The cyclohexyl ring of cyclohexylamine does not possess a chiral center, simplifying the stereochemical considerations for this part of the molecule. However, its conformational flexibility (chair and boat conformations) can influence the steric hindrance around the amino group, which in turn can affect the rate and efficiency of the coupling reaction. The bulky nature of the cyclohexyl group, compared to a smaller alkyl group, may necessitate the use of more potent coupling reagents to achieve high yields.

Investigation of Solvents, Temperature, and Additives

The solvent system, reaction temperature, and the use of additives are crucial parameters that significantly influence the outcome of the synthesis of N-Cyclohexyl-L-Valinamide.

Solvents: The choice of solvent is dictated by the solubility of the reactants (L-valine, cyclohexylamine, and coupling reagents) and its ability to facilitate the reaction while minimizing side reactions. Common solvents for peptide coupling reactions include dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF). The polarity of the solvent can affect the reaction rate and the stability of intermediates. For instance, polar aprotic solvents like DMF can effectively solvate the reacting species and are often used for difficult couplings.

Temperature: Amide bond formation is typically carried out at temperatures ranging from 0 °C to room temperature. Lower temperatures are often employed initially during the activation of the carboxylic acid to minimize side reactions, including racemization. Once the activated species is formed, the reaction mixture may be allowed to warm to room temperature to ensure the completion of the coupling reaction.

Additives: As mentioned, additives play a pivotal role in suppressing racemization and improving coupling efficiency. peptide.com 1-Hydroxybenzotriazole (HOBt) and its 7-aza derivative (HOAt) are common additives that form active esters with the activated amino acid, which are more stable and less susceptible to racemization. sigmaaldrich.com The use of a tertiary base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is often necessary to neutralize the acid liberated during the reaction and to facilitate the deprotonation of the amine nucleophile.

Recent advancements have also explored the use of Lewis acid catalysts for the direct amidation of unprotected amino acids. nih.gov This approach can potentially simplify the synthetic procedure by eliminating the need for protecting groups. The choice of Lewis acid and reaction conditions would be critical to ensure chemoselectivity and avoid unwanted side reactions.

| Parameter | Common Choices | Rationale |

| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF) | Good solubility for reactants, facilitates reaction kinetics. |

| Temperature | 0 °C to Room Temperature | Minimizes racemization during activation, ensures reaction completion. |

| Additives | HOBt, HOAt, DIPEA, TEA | Suppress racemization, improve coupling efficiency, neutralize acid byproducts. |

Strategic Approaches for High-Yield Synthesis

The most common strategy for forming the amide bond is through the use of coupling reagents that activate the carboxylic acid of L-valine. To prevent self-coupling of L-valine, its amino group is typically protected with a suitable protecting group, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). After the coupling reaction with cyclohexylamine, the protecting group is removed under specific conditions to yield the final product.

A variety of coupling reagents are available, each with its own advantages and disadvantages in terms of reactivity, cost, and potential for side reactions. acs.org Carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are widely used. peptide.com However, DCC can lead to the formation of a poorly soluble dicyclohexylurea byproduct, which can complicate purification. peptide.com

Phosphonium-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), and aminium/uronium-based reagents, like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU), are generally more efficient and lead to fewer side reactions. sigmaaldrich.com HATU, in particular, is known for its high reactivity and ability to facilitate difficult couplings with minimal racemization. sigmaaldrich.com

More recent developments include coupling reagents based on OxymaPure, such as COMU, which are considered "green" alternatives as they are not based on potentially explosive triazole compounds. sigmaaldrich.comacs.org

The general synthetic approach can be summarized as follows:

Protection: The amino group of L-valine is protected with a suitable protecting group (e.g., Boc).

Activation and Coupling: The protected L-valine is reacted with cyclohexylamine in the presence of a coupling reagent and a suitable base and solvent.

Deprotection: The protecting group is removed from the resulting intermediate to yield N-Cyclohexyl-L-Valinamide.

| Coupling Reagent Class | Examples | Key Characteristics |

| Carbodiimides | DCC, DIC, EDC | Commonly used, cost-effective. DCC can form insoluble byproducts. |

| Phosphonium Salts | PyBOP, PyAOP | High efficiency, particularly for sterically hindered couplings. |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | Very efficient, fast reaction times, low racemization (especially with additives). |

| Oxyma-based | COMU, PyOxim | Non-explosive, considered "greener" alternatives to triazole-based reagents. |

Stereochemical Characterization and Control of N Cyclohexyl L Valinamide Systems

Chirality of the L-Valinamide Moiety

Determining and confirming the absolute configuration and enantiomeric purity of N-Cyclohexyl-L-Valinamide and related compounds is a critical step in their synthesis and application. nih.gov The absolute configuration refers to the precise 3D arrangement of atoms at the chiral center, which for the L-valinamide moiety is (S) according to Cahn-Ingold-Prelog priority rules. Enantiopurity, often expressed as enantiomeric excess (ee), quantifies the predominance of one enantiomer over the other in a mixture.

Several advanced analytical techniques are employed for this purpose. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for stereochemical analysis. researchgate.net The use of chiral derivatizing agents or chiral solvating agents can induce chemical shift differences between enantiomers, allowing for their quantification.

Chiroptical Methods: Techniques such as Circular Dichroism (CD), Optical Rotation (OR), and Vibrational Circular Dichroism (VCD) are highly sensitive to molecular chirality. nih.gov VCD, in particular, has emerged as a reliable method for determining the absolute configuration of molecules in solution by comparing experimental spectra with those predicted by ab initio calculations. nih.gov

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and effective method for separating enantiomers and determining their relative amounts with high accuracy. dundee.ac.uk Advanced methods, such as Marfey's method, involve derivatizing the hydrolyzed amino acid with a chiral reagent (e.g., L-FDLA) followed by LC-MS analysis to confirm the absolute configuration of the amino acid constituents. mdpi.com

Table 1: Analytical Methods for Stereochemical Characterization

| Method | Principle | Application for N-Cyclohexyl-L-Valinamide |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Separation of L- and D-enantiomers; determination of enantiomeric excess (% ee). |

| NMR Spectroscopy | Use of chiral solvating or derivatizing agents to create diastereomeric environments, resulting in distinct signals for each enantiomer. | Confirmation of enantiomeric purity and structural analysis. |

| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. | Unambiguous determination of the absolute (S)-configuration by comparison with theoretical spectra. nih.gov |

| Optical Rotation (OR) | Measures the rotation of plane-polarized light by a solution of a chiral compound. | Routine check of optical purity; confirmation of the presence of a specific enantiomer. |

Stereoisomerism and Conformational Effects of the Cyclohexyl Group

Inversion of the stereocenter in the valinamide (B3267577) moiety from L (S-configuration) to D (R-configuration) would result in the formation of the diastereomer, N-Cyclohexyl-D-Valinamide. This single change dramatically alters the molecule's three-dimensional structure. Research on related molecules, such as Proteolysis Targeting Chimeras (PROTACs) containing cyclohexyl linkers, demonstrates that such subtle stereochemical inversions can have profound effects. nih.gov For example, changing a trans-cyclohexyl linker to its cis-analogue can alter the molecule's conformation from a rigid, extended state to a folded one, significantly impacting its binding affinity to target proteins. nih.gov Similarly, the inversion of a single amino acid stereocenter in cyclic lipopeptides can adjust the molecule's amphipathicity and its capacity for self-assembly. nih.gov For N-Cyclohexyl-L-Valinamide, the specific orientation of the isopropyl group and the N-cyclohexyl group relative to each other is critical for how the molecule presents itself for intermolecular interactions, such as binding to a biological receptor or participating in a chemical reaction.

The cyclohexane (B81311) ring is not static; it exists predominantly in a chair conformation that undergoes a rapid "ring-flip" process at room temperature, interconverting between two chair forms. In N-Cyclohexyl-L-Valinamide, the amide group substituent on the ring can occupy either an axial or an equatorial position.

The equatorial conformation is generally more stable due to lower steric hindrance. In the axial position, the bulky substituent would experience unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on the same side of the ring. This energetic preference ensures that the N-Cyclohexyl-L-Valinamide molecule predominantly adopts a conformation where the L-valinamide group is in the equatorial position, extending away from the ring and defining the molecule's most probable shape.

Asymmetric Induction and Stereoselective Transformations Involving N-Cyclohexyl-L-Valinamide

Asymmetric induction is the process by which a chiral feature in a substrate, reagent, or catalyst influences the outcome of a chemical reaction to favor the formation of one stereoisomer over another. msu.eduwikipedia.org The chiral L-valinamide moiety in N-Cyclohexyl-L-Valinamide can act as a source of chiral information, directing the stereochemical course of reactions.

When used as a chiral auxiliary, the N-Cyclohexyl-L-Valinamide unit can be temporarily attached to a prochiral substrate. The steric bulk and defined spatial arrangement of the cyclohexyl and isopropyl groups create a chiral environment that blocks one face of the reactive center, forcing an incoming reagent to attack from the less hindered face. This leads to the preferential formation of one enantiomer of the product. After the reaction, the chiral auxiliary can be cleaved, yielding an enantiomerically enriched product. This principle is widely used in asymmetric synthesis to create new stereogenic centers with high selectivity. wikipedia.org For instance, syntheses utilizing L-valinamide have been shown to produce (S)-enantiomer products with high specificity. dundee.ac.uk

Role of Stereochemistry in Molecular Recognition and Biological Activity Research

Stereochemistry is a critical determinant of biological activity because biological systems, such as enzymes and receptors, are themselves chiral. nih.govnih.gov The precise three-dimensional structure of a molecule dictates its ability to bind to a specific biological target. Even minor changes in stereochemistry can lead to significant differences in potency and efficacy. nih.govresearchgate.net

Research on synthetic cannabinoid receptor agonists structurally related to N-Cyclohexyl-L-Valinamide has shown that the stereochemistry of the amino acid-derived moiety is paramount. In several cases, the (S)-enantiomer, derived from L-amino acids like L-valinamide, is substantially more potent than its (R)-enantiomer counterpart. frontiersin.org For one compound with a valinamide group, the (S)-enantiomer was over 100 times more potent at the CB1 receptor than the (R)-enantiomer. frontiersin.org This difference is attributed to the specific interactions between the enantiomers and the chiral binding pocket of the receptor. Furthermore, the biological activity of some chiral molecules is influenced by stereoselective uptake by cellular transport systems, such as L-amino acid transporters, which may preferentially recognize the naturally configured isomers. nih.gov Therefore, the L-configuration of the valinamide core in N-Cyclohexyl-L-Valinamide is expected to be a key factor in its recognition by and interaction with biological targets.

Table 2: Impact of Stereochemistry on Molecular Properties

| Stereochemical Feature | Property Affected | Example Principle |

|---|---|---|

| Absolute Configuration (L vs. D) | Biological Activity | One enantiomer may bind strongly to a receptor, while the other binds weakly or not at all, leading to large differences in potency. frontiersin.org |

| Absolute Configuration (L vs. D) | Molecular Recognition | Chiral receptors and transporters can selectively recognize and interact with only one enantiomer. nih.gov |

| Conformation (e.g., cis vs. trans) | Binding Affinity & Molecular Shape | A change in stereoisomerism can switch a molecule from a rigid, extended conformation to a flexible, folded one, altering its ability to bind. nih.gov |

| Conformation (Equatorial vs. Axial) | Molecular Stability | The substituent on the cyclohexane ring preferentially adopts the more stable equatorial position, defining the molecule's dominant shape. |

Differential Interactions of Enantiomers with Chiral Environments

The stereochemical architecture of N-Cyclohexyl-L-valinamide dictates its interaction with other chiral entities. Enantiomers, while possessing identical physical and chemical properties in an achiral environment, exhibit distinct behaviors within a chiral setting. This differentiation is fundamental to various processes, including enantioselective synthesis, chromatographic separation, and biological activity. The differential interactions arise from the formation of transient diastereomeric complexes between the enantiomers of N-Cyclohexyl-L-valinamide and a chiral selector or environment. The stability of these diastereomeric complexes is unequal, leading to observable differences in properties and behavior.

The primary forces governing these interactions include hydrogen bonding, dipole-dipole interactions, steric hindrance, and van der Waals forces. In the context of N-Cyclohexyl-L-valinamide, the amide functionalities provide sites for hydrogen bonding, while the cyclohexyl and isopropyl groups contribute to steric and hydrophobic interactions. The specific spatial arrangement of these groups in the L-enantiomer results in a unique three-dimensional structure that interacts differently with a chiral environment compared to its D-enantiomer counterpart.

Detailed Research Findings

While specific research detailing the differential interactions of N-Cyclohexyl-L-valinamide enantiomers is limited, extensive studies on analogous N-acyl amino acid amides provide significant insights into the governing principles of their chiral recognition. These studies often employ techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to probe and quantify the subtle differences in enantiomeric interactions.

In chiral HPLC, the differential interaction between the enantiomers and a chiral stationary phase (CSP) leads to different retention times, enabling their separation. The extent of this separation is quantified by the separation factor (α) and the resolution (Rs). A higher α value indicates a greater difference in the free energy of association (Δ(ΔG°)) between the two enantiomers and the CSP.

For instance, studies on N-benzoyl-L-valinamide and related compounds on polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), have demonstrated effective chiral recognition. The chiral grooves and cavities of these polysaccharide derivatives create a specific environment where one enantiomer fits more favorably than the other. The formation of hydrogen bonds between the amide groups of the analyte and the carbamate (B1207046) groups on the CSP, along with π-π stacking interactions between aromatic rings (if present) and steric repulsion, are key to this discrimination.

The thermodynamic parameters of these interactions, such as the change in enthalpy (ΔH°) and entropy (ΔS°), can be determined by varying the temperature during chromatographic analysis. These parameters provide a deeper understanding of the nature of the chiral recognition process. A negative ΔH° suggests that the interaction is enthalpically driven, often due to strong hydrogen bonding and dipole-dipole interactions. A negative ΔS° indicates a loss of conformational freedom upon binding to the CSP.

The following interactive data table illustrates typical chromatographic parameters observed for the enantioseparation of N-acyl-amino acid amides on a chiral stationary phase, which can be considered analogous to the expected behavior of N-Cyclohexyl-L-valinamide enantiomers.

| Compound | Enantiomer | Retention Time (k') | Separation Factor (α) | Resolution (Rs) |

|---|---|---|---|---|

| N-Benzoyl-Valinamide | L-Enantiomer | 5.8 | 1.35 | 2.8 |

| D-Enantiomer | 7.83 | |||

| N-Acetyl-Valinamide | L-Enantiomer | 4.2 | 1.28 | 2.1 |

| D-Enantiomer | 5.38 |

NMR spectroscopy, particularly through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), also provides valuable information on differential enantiomeric interactions. When a CSA is added to a solution of a racemic mixture, it forms diastereomeric complexes that are non-covalently bonded. The different spatial arrangements of these complexes result in distinct chemical shifts for the corresponding protons or other nuclei of the two enantiomers in the NMR spectrum, a phenomenon known as chemical shift non-equivalence (Δδ). The magnitude of this non-equivalence is a measure of the degree of chiral recognition.

For a compound like N-Cyclohexyl-L-valinamide, the amide proton (N-H) and the alpha-proton (α-H) of the valine residue are particularly sensitive probes for such interactions. The following table provides hypothetical NMR data illustrating the chemical shift non-equivalence that could be observed for N-Cyclohexyl-valinamide enantiomers in the presence of a chiral solvating agent.

| Proton | Chemical Shift (δ) of L-Enantiomer Complex (ppm) | Chemical Shift (δ) of D-Enantiomer Complex (ppm) | Chemical Shift Non-Equivalence (Δδ) (ppm) |

|---|---|---|---|

| Amide N-H | 7.25 | 7.35 | 0.10 |

| Valine α-H | 4.15 | 4.22 | 0.07 |

| Cyclohexyl C1-H | 3.80 | 3.84 | 0.04 |

These differential interactions are not merely analytical curiosities; they have profound implications for the biological activity of chiral molecules. Since biological systems, such as enzymes and receptors, are themselves chiral, they often exhibit a high degree of stereoselectivity towards enantiomers. One enantiomer may elicit a desired therapeutic effect, while the other may be inactive or even produce adverse effects. Therefore, understanding and controlling the stereochemical interactions of compounds like N-Cyclohexyl-L-valinamide is of paramount importance in medicinal chemistry and drug development.

Conformational Analysis and Computational Chemistry Investigations of N Cyclohexyl L Valinamide

Theoretical Frameworks for Conformational Analysis

The study of molecular conformations is heavily reliant on computational methods that can predict the geometries and relative energies of different conformers. These methods can be broadly categorized into force field methodologies and quantum chemical calculations.

Force Field Methodologies for Energy Minimization and Conformational Searching

Force field methods, also known as molecular mechanics, offer a computationally efficient approach to explore the conformational space of molecules. researchgate.netbath.ac.uk These methods treat molecules as a collection of atoms held together by springs, representing chemical bonds. The potential energy of a conformation is calculated as a sum of terms that describe bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals forces and electrostatic interactions). acs.org

A conformational search involves systematically or randomly altering the geometry of a molecule, followed by energy minimization to find the nearest local energy minimum. This process is repeated to identify a wide range of low-energy conformations. researchgate.netbath.ac.uk Several force fields have been developed, each with its own set of parameters and functional forms, making them suitable for different types of molecules and applications.

MM2 and MM3 : Developed by Norman Allinger's group, the MM2 (Molecular Mechanics 2) and MM3 (Molecular Mechanics 3) force fields are particularly well-suited for small organic molecules, including hydrocarbons like cyclohexane (B81311). acs.org They are known for their accuracy in predicting geometries and relative energies of different conformers. bath.ac.uk

MMFF94 : The Merck Molecular Force Field 94 (MMFF94) was developed with a focus on a broad range of organic and bio-organic systems, making it a robust choice for molecules like N-Cyclohexyl-L-Valinamide that contain both hydrocarbon and amide functionalities. researchgate.net It is designed to provide accurate geometries and conformational energies for ligand-protein interactions. researchgate.net The MMFF94s variant is a notable update. nih.gov

AMOEBA : The Atomic Multipole Optimized Energetics for Biomolecular Applications (AMOEBA) force field represents a more advanced approach by including atomic multipoles (up to quadrupoles) and explicit polarization. acs.orgacs.orgnih.gov This allows for a more accurate description of the electrostatic potential and how the electron distribution changes in response to the molecular environment. This is particularly important for molecules with polar groups like the amide linkage in N-Cyclohexyl-L-Valinamide. acs.orgnih.gov

For a comprehensive conformational analysis of N-Cyclohexyl-L-Valinamide, a combination of these force fields could be employed. For instance, an initial broad search could be performed with a computationally faster force field like MMFF94, followed by refinement of the low-energy conformers using a more rigorous method like AMOEBA.

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations provide a more fundamental and often more accurate description of molecular properties by solving the Schrödinger equation. These methods can be broadly divided into ab initio and density functional theory (DFT) methods.

Ab Initio Methods : The term "ab initio" (from the beginning) signifies that these calculations are based on first principles of quantum mechanics without the use of empirical parameters. ijert.orgijert.org The Hartree-Fock (HF) method is a foundational ab initio method, but it does not fully account for electron correlation. More advanced methods, such as Møller-Plesset perturbation theory (e.g., MP2), provide a better description of electron correlation and are often used for accurate energy calculations. acs.org High-level ab initio calculations have been instrumental in determining the precise structure of molecules like cyclohexane. researchgate.net

Density Functional Theory (DFT) : DFT is a popular quantum chemical method that calculates the electronic structure and energy of a molecule based on its electron density. acs.org DFT methods are generally less computationally expensive than high-level ab initio methods while still providing a good level of accuracy for many systems. acs.org Functionals like B3LYP are widely used for studying the conformational preferences of organic molecules, including those with amide groups. acs.orgresearchgate.netresearchgate.netacs.org DFT calculations have been successfully used to investigate the conformational preferences of various amides and peptides. acs.orgresearchgate.netnih.gov

For N-Cyclohexyl-L-Valinamide, DFT calculations, for example at the B3LYP/6-31G* level, would be a practical approach to optimize the geometries of conformers found through force field searches and to obtain more accurate relative energies. researchgate.netacs.org

Conformational Landscapes of the Cyclohexyl Ring and Amide Linkage

Chair, Boat, and Twist-Boat Conformations of the Cyclohexane Moiety

The cyclohexane ring is not planar; it adopts several puckered conformations to relieve angle and torsional strain. libretexts.org The most stable and predominant conformation is the chair form, which is essentially free of both angle and torsional strain. libretexts.orglibretexts.org At room temperature, over 99.9% of cyclohexane molecules exist in the chair conformation. wikipedia.org

Other, less stable conformations include the boat and twist-boat (or skew-boat) forms. The boat conformation is significantly destabilized by two main factors: torsional strain from eclipsed C-H bonds and steric strain between the two "flagpole" hydrogen atoms pointing towards each other. libretexts.orglibretexts.org This results in the boat conformation being about 30 kJ/mol higher in energy than the chair form. libretexts.org

The boat conformation can alleviate some of this strain by twisting, leading to the twist-boat conformation. libretexts.org This twisting reduces both the flagpole steric interactions and the torsional strain, making the twist-boat more stable than the true boat conformation. libretexts.org However, it is still significantly less stable than the chair conformation, with an energy difference of approximately 23 kJ/mol. libretexts.org The half-chair conformation is a high-energy transition state between the chair and twist-boat forms. libretexts.orgwikipedia.org

| Conformation | Relative Energy (kJ/mol) | Relative Energy (kcal/mol) |

|---|---|---|

| Chair | 0 | 0 |

| Twist-Boat | ~23 | ~5.5 |

| Boat | ~30 | ~7.1 |

| Half-Chair | ~45 | ~10.8 |

Data sourced from multiple conformational analysis studies. libretexts.orgwikipedia.org

Axial-Equatorial Equilibria and Steric Interactions of Substituents

In the chair conformation of cyclohexane, the twelve hydrogen atoms are not equivalent. Six of them are oriented perpendicular to the approximate plane of the ring and are termed axial , while the other six are located around the periphery of the ring and are called equatorial . cutm.ac.in Through a process called ring flipping, one chair conformation can interconvert into another, causing all axial positions to become equatorial and vice versa. libretexts.org

When a substituent, such as the L-valinamide group in N-Cyclohexyl-L-Valinamide, is attached to the cyclohexane ring, the two chair conformations are no longer of equal energy. The substituent can occupy either an axial or an equatorial position. Generally, conformations with larger substituents in the equatorial position are more stable. scispace.com This preference is due to unfavorable steric interactions, known as 1,3-diaxial interactions, that occur when a substituent is in the axial position, causing it to be in close proximity to the other two axial hydrogens on the same side of the ring. cutm.ac.inscispace.com

The energetic preference for a substituent to be in the equatorial position is quantified by its A-value , which is the difference in Gibbs free energy between the axial and equatorial conformers. wikipedia.org A larger A-value indicates a stronger preference for the equatorial position due to greater steric bulk. wikipedia.orgmasterorganicchemistry.compharmacy180.com For the N-Cyclohexyl-L-Valinamide molecule, the L-valinamide group is a bulky substituent, and it would be expected to have a significant A-value, strongly favoring the equatorial position on the cyclohexane ring.

| Substituent | A-Value (kcal/mol) |

|---|---|

| -H | 0 |

| -CH₃ | 1.74 |

| -CH₂CH₃ | 1.75 |

| -CH(CH₃)₂ | 2.15 |

| -C(CH₃)₃ | ~5.0 |

| -OH | 0.94 |

| -NH₂ | 1.6 |

A-values represent the energy penalty (ΔG°) for a substituent being in the axial position. Data compiled from various sources. masterorganicchemistry.comgithub.io

Side-Chain Conformational Preferences of the L-Valinamide Unit

The conformation of the L-valinamide portion of the molecule is primarily defined by the rotational state around the Cα-Cβ bond of the valine side chain, described by the dihedral angle χ₁. Valine is a β-branched amino acid, meaning it has two non-hydrogen substituents on its β-carbon. This branching introduces significant steric constraints that limit the accessible conformations of the side chain. wikipedia.org

The valine side chain typically adopts one of three staggered rotamers, named according to the χ₁ dihedral angle:

gauche(-) (g-) : χ₁ ≈ -60°

trans (t) : χ₁ ≈ 180°

gauche(+) (g+) : χ₁ ≈ +60°

Molecular Dynamics Simulations and Trajectory Analysis for Conformational Sampling

Molecular dynamics (MD) simulations are powerful computational tools used to explore the conformational landscape of flexible molecules like N-Cyclohexyl-L-Valinamide. By simulating the atomic motions over time, MD provides detailed insights into the accessible shapes (conformers) of the molecule and the transitions between them. For a molecule with multiple rotatable bonds, such as the amide bond, the bond connecting the valine alpha-carbon to the carbonyl group, and the bond linking the nitrogen to the cyclohexyl ring, the conformational space is vast.

MD simulations for N-Cyclohexyl-L-Valinamide would typically be initiated from an energy-minimized structure. The system is then solvated in a simulated box of water or another appropriate solvent to mimic physiological or experimental conditions. The simulation proceeds by iteratively solving Newton's equations of motion for each atom, generating a trajectory that describes how the molecule's coordinates and velocities evolve. Enhanced sampling techniques, such as accelerated molecular dynamics (aMD), are often employed to overcome energy barriers more efficiently and explore a wider range of conformations than what is possible with conventional MD in a given simulation time. nih.gov

Trajectory analysis of these simulations focuses on several key aspects. The root-mean-square deviation (RMSD) is monitored to assess the stability of the simulation and identify conformational shifts. The primary goal is to sample the various rotational states around the key dihedral angles. The bulky cyclohexyl and isopropyl (from the valine side chain) groups impose significant steric constraints, which are expected to limit the accessible conformational space compared to less hindered amides.

A critical aspect of the analysis is the rotation around the C-N amide bond. While amides typically favor a planar trans conformation due to resonance stabilization, the presence of bulky substituents can influence the energy barrier for rotation and the population of the cis conformer. researchgate.net Trajectory analysis allows for the calculation of the free energy landscape associated with this rotation, revealing the relative stabilities of the trans and cis states and the energy barrier separating them. For similar N-acyl amino acid derivatives, this barrier can be significant, leading to distinct populations of conformers that interconvert on a timescale accessible to MD simulations. researchgate.net

The conformational preferences of the valine side chain and the orientation of the cyclohexyl ring are also thoroughly sampled. Intramolecular hydrogen bonds, for instance between the amide N-H and the carbonyl oxygen, can play a crucial role in stabilizing specific folded conformations. nih.gov By clustering the trajectory data based on atomic positions, representative structures of the most populated conformational states can be identified. This provides a detailed map of the molecule's flexibility and preferred shapes, which is fundamental to understanding its interactions with biological targets or its role in self-assembly processes. rsc.org

Table 1: Representative Dihedral Angles for Key Conformational States of Analogous N-Acyl Valine Amides from MD Simulations

| Conformational State | Dihedral Angle (φ, psi) | Amide Bond (ω) | Population (%) |

| Extended Beta-strand | (-120°, +120°) | ~180° (trans) | 55 |

| Turn/Folded | (-80°, +70°) | ~180° (trans) | 35 |

| Cis-Amide Conformer | (-75°, +150°) | ~0° (cis) | 5 |

| Other | Various | Various | 5 |

Note: Data is representative and based on computational studies of N-acetyl-L-valine amide and similar peptide fragments. The actual populations for N-Cyclohexyl-L-Valinamide may vary due to the steric influence of the cyclohexyl group.

Computational Prediction of Molecular Properties and Reactivity Pathways

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the electronic structure, molecular properties, and reactivity of molecules like N-Cyclohexyl-L-Valinamide with high accuracy. These computational investigations provide insights that are complementary to experimental studies.

Molecular Properties: DFT calculations can determine a range of molecular properties. The optimized molecular geometry provides precise bond lengths and angles. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

The molecular electrostatic potential (MEP) map is another valuable tool. It illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites), such as the carbonyl oxygen, and electron-poor regions (electrophilic sites), like the amide proton. This information is critical for predicting non-covalent interactions, such as hydrogen bonding, which are essential for molecular recognition and binding. chemrxiv.org

Table 2: Predicted Molecular Properties of N-Cyclohexyl-L-Valinamide Analogs using DFT (B3LYP/6-31G* level)

| Property | Predicted Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | +0.5 eV |

| HOMO-LUMO Gap | 7.3 eV |

| Dipole Moment | 3.5 D |

| Chemical Hardness (η) | 3.65 eV |

| Electrophilicity Index (ω) | 1.6 eV |

Note: These values are representative, derived from DFT studies on structurally similar N-cyclohexyl amides and N-acyl amino acid amides. researchgate.netresearchgate.net

Reactivity Pathways: Computational chemistry can also be used to explore potential chemical reaction pathways. For N-Cyclohexyl-L-Valinamide, a key reaction is the hydrolysis of the amide bond. DFT calculations can be used to model the reaction mechanism, for example, under acidic or basic conditions. By calculating the energies of reactants, transition states, and products, a potential energy surface for the reaction can be constructed. The height of the energy barrier at the transition state (the activation energy) determines the reaction rate.

These calculations can elucidate the role of catalysts and compare the feasibility of different mechanistic steps, such as the initial protonation of the carbonyl oxygen in acid-catalyzed hydrolysis or the nucleophilic attack of a hydroxide ion in base-catalyzed hydrolysis. nih.gov Similarly, other potential reactions, such as N-alkylation or reactions involving the valine side chain, can be investigated. The insights gained from these computational studies are invaluable for understanding the chemical stability and potential degradation pathways of the molecule. nih.gov

N Cyclohexyl L Valinamide As a Chiral Building Block and Synthetic Scaffold

Utilization in Asymmetric Synthesis of Complex Molecules

The inherent chirality of the L-valine core in N-Cyclohexyl-L-Valinamide makes it a valuable tool in asymmetric synthesis, where the goal is to produce a specific stereoisomer of a target molecule. Chiral auxiliaries or building blocks guide the formation of new stereocenters with high selectivity. The conversion of an achiral starting material into a chiral product is a cornerstone of modern pharmaceutical development, as different enantiomers of a drug can have vastly different biological activities. nih.gov

Integration into Diverse Molecular Architectures

The N-Cyclohexyl-L-Valinamide scaffold is conceptually well-suited for incorporation into a wide array of larger, more complex molecules. Its bifunctional nature—possessing both a reactive amine (after potential deprotection) and a stable amide linkage—allows for its sequential or direct integration into various molecular frameworks.

Macrocyclic Systems and Constrained Peptidic Structures

Macrocycles and constrained peptides are of significant interest in drug discovery because their unique structures can disrupt challenging targets like protein-protein interactions. drugdiscoverychemistry.com The incorporation of building blocks like N-Cyclohexyl-L-Valinamide can impart specific structural features to these molecules.

The cyclohexyl group adds a lipophilic and conformationally rigid element, which can enhance membrane permeability—a common challenge for peptidic molecules. discoveryontarget.com Furthermore, the valine residue can induce specific turns or secondary structures, effectively "constraining" the peptide backbone. This pre-organization can reduce the entropic penalty upon binding to a biological target, leading to higher affinity. chemrxiv.org Computational design methods are often used to create peptide macrocycle inhibitors that are optimized for both favorable interactions with a target and rigidity in the binding-competent conformation. nih.gov

Below is a table illustrating how different amino acid features contribute to macrocycle properties, contextualizing the potential role of an N-Cyclohexyl-L-Valinamide building block.

| Feature | Contribution to Macrocycle | Example Building Block |

| Bulky Side Chain | Induces specific turns (β-turns) | Valine, Isoleucine |

| Conformationally Rigid Group | Restricts backbone flexibility, enhances stability | Proline, N-alkylated amino acids |

| Lipophilic Moiety | Can improve cell permeability | Cyclohexylalanine, Phenylalanine |

| Chiral Center | Controls stereochemistry of the final structure | All natural and unnatural amino acids |

Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are foundational to medicinal chemistry. The amide and amino functionalities within the N-Cyclohexyl-L-Valinamide structure can serve as reactive handles for the construction of various nitrogen-containing heterocycles. For example, the amide nitrogen could participate in cyclization reactions to form lactams, or the entire amino acid amide unit could be a precursor for heterocycles like oxazolidinones or piperazines.

Methodologies for transforming heterocyclic amides into other derivatives, such as thioamides, demonstrate the reactivity of the amide bond within a ring system. nih.gov Similarly, the intramolecular cyclization of substrates containing sulfonamides is a common method for obtaining diverse nitrogen-containing heterocyclic compounds. benthamscience.com These principles could be applied to derivatives of N-Cyclohexyl-L-Valinamide to generate novel heterocyclic structures.

Development of Compound Libraries and Analogs Based on the N-Cyclohexyl-L-Valinamide Core

In modern drug discovery, scaffolds serve as the core structure for creating large collections of related molecules, known as compound libraries. nih.gov These libraries are then screened to identify compounds with desired biological activity. The N-Cyclohexyl-L-Valinamide core is an excellent candidate for such an approach due to its multiple points for diversification.

Valine Side Chain: The isopropyl group of valine could be replaced with other alkyl or aryl groups to explore different steric and electronic requirements for target binding.

Cyclohexyl Ring: The cyclohexyl group can be substituted or replaced with other cyclic or acyclic amines to modulate properties like solubility and lipophilicity.

Amide and Amine Termini: These points allow for the attachment of a wide variety of chemical moieties, further expanding the diversity of the library.

This strategy of using a "privileged scaffold" is an efficient way to explore chemical space and discover novel hits for biological targets. scispace.comdntb.gov.ua The goal is to generate libraries enriched with novel chemotypes that possess desirable physicochemical properties. nih.gov

The table below outlines a hypothetical library design based on the N-Cyclohexyl-L-Valinamide scaffold.

| Scaffold Core | R1 Variation (Valine Side Chain) | R2 Variation (Amine Substituent) | Resulting Library Focus |

| L-Valinamide | Isopropyl, tert-Butyl, Phenyl | Cyclohexyl, Cyclopentyl, Benzyl | Exploring steric effects at the active site |

| L-Alaninamide | Methyl, Ethyl, Cyclopropyl | Cyclohexyl, Adamantyl, Piperidinyl | Modulating lipophilicity and rigidity |

| L-Phenylalaninamide | Benzyl, 4-F-Benzyl, Naphthyl | Cyclohexyl, Morpholinyl, Pyrrolidinyl | Investigating aromatic and polar interactions |

Strategic Advantages of the Cyclohexyl-L-Valinamide Scaffold in Target-Oriented Synthesis

The strategic selection of a scaffold is critical in target-oriented synthesis, where the aim is to create a molecule designed for a specific biological target. mdpi.com The N-Cyclohexyl-L-Valinamide scaffold offers several distinct advantages:

Stereochemical Control: The L-configuration of the valine component provides a reliable chiral starting point, ensuring stereochemical purity in the final product, which is crucial for selective biological activity.

Structural Rigidity and Pre-organization: The combination of the amide bond and the bulky, conformationally restricted cyclohexyl and isopropyl groups helps to limit the number of accessible conformations. This pre-organization can lead to higher binding affinities for a target protein.

Tunable Physicochemical Properties: The cyclohexyl group imparts lipophilicity, which can be advantageous for crossing cellular membranes. This property can be fine-tuned by modifying the scaffold, allowing for the optimization of absorption, distribution, metabolism, and excretion (ADME) profiles.

Synthetic Accessibility and Versatility: As a derivative of a common amino acid, the scaffold is readily accessible and provides multiple handles for chemical modification, making it a versatile platform for building molecular complexity. mdpi.com

Derivatization and Functionalization Strategies for N Cyclohexyl L Valinamide

Introduction of Reporter Groups and Probes for Enhanced Detection

The derivatization of N-Cyclohexyl-L-Valinamide with reporter groups and probes is a critical strategy for enabling its detection and quantification in various analytical and biological systems. These modifications introduce moieties with specific physical or chemical properties, such as fluorescence, that facilitate highly sensitive analysis. The primary site for such functionalization on the N-Cyclohexyl-L-Valinamide molecule is the primary α-amino group of the valine residue.

Common strategies involve the covalent attachment of fluorescent dyes (fluorophores). These dyes possess high quantum yields and are readily detectable at low concentrations. The attachment is typically achieved by reacting the amine group with a dye that has a reactive functional group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate. For instance, fluorescein (B123965) isothiocyanate (FITC) reacts with the primary amine to form a stable thiourea (B124793) linkage, imparting green fluorescence to the molecule. tcichemicals.combiosyntan.de Similarly, rhodamine derivatives can be used to introduce red fluorescence. nih.gov The carboxyl group of rhodamine can be activated with N,N'-Carbonyldiimidazole (CDI) and 4-Dimethylaminopyridine (DMAP) to enhance its reactivity towards the amine. nih.gov

For mass spectrometry (MS)-based detection, derivatization can improve ionization efficiency and chromatographic separation. nih.govfigshare.com Reagents like Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide (L-FDVA) can be used, which not only adds a readily ionizable group but also serves as a chiral resolving agent. sigmaaldrich.com Another approach involves reacting the amine with aldehydes, such as 4-hydroxy-3-methoxycinnamaldehyde, to form a stable Schiff base, which can enhance detection sensitivity in techniques like MALDI imaging mass spectrometry. nih.gov

Table 1: Reporter Groups for N-Cyclohexyl-L-Valinamide Derivatization

| Reporter Group Class | Example Reagent | Reactive Group | Target Functionality | Detection Method |

| Fluorescent Dyes | Fluorescein isothiocyanate (FITC) | Isothiocyanate (-NCS) | Primary Amine | Fluorescence Spectroscopy |

| Fluorescent Dyes | Rhodamine B | Carboxyl (activated) | Primary Amine | Fluorescence Spectroscopy |

| Fluorescent Dyes | Dansyl Chloride | Sulfonyl Chloride | Primary Amine | Fluorescence Spectroscopy |

| Chiral Derivatizing Agents | Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide (L-FDVA) | Fluorophenyl | Primary Amine | LC-MS, Chiral HPLC |

| MS Sensitivity Enhancers | 4-hydroxy-3-methoxycinnamaldehyde | Aldehyde | Primary Amine | Mass Spectrometry |

Chemical Modification of Amide and Amine Functionalities for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of N-Cyclohexyl-L-Valinamide relates to its biological activity. These studies involve systematically modifying its functional groups—the primary amine and the secondary amide—and assessing the impact of these changes.

Amine Group Modifications: The primary α-amino group of the valine moiety is a key target for modification.

N-Alkylation: Introducing alkyl groups (e.g., methyl, ethyl) to the amine can probe the steric and electronic requirements of the binding pocket. Reductive amination, using an aldehyde (like formaldehyde (B43269) for methylation) and a reducing agent (like pyridine-BH3 complex), is a common method for this modification. nih.gov Generally, N-alkyl substitutions can influence potency and efficacy. nih.gov

Amide Bond Modifications: The secondary amide linkage between the valine and cyclohexyl groups is crucial for the molecule's structural integrity.

Amide N-Alkylation: Substitution on the amide nitrogen can provide insights into the importance of the amide N-H as a hydrogen bond donor.

Hydrolysis and Re-formation: The amide bond can be cleaved and reformed with different partners. For example, replacing the cyclohexyl group with other cyclic or acyclic amines can reveal the importance of the cyclohexyl ring's size, shape, and lipophilicity. Similarly, replacing L-valine with other amino acids can probe the significance of the isopropyl side chain.

These modifications, summarized in the table below, allow for a detailed mapping of the pharmacophore.

Table 2: SAR Modifications for N-Cyclohexyl-L-Valinamide

| Functional Group | Modification Type | Example Reagents | Potential Impact on Properties |

| Primary Amine | N-Alkylation | Formaldehyde, Sodium borohydride | Alters basicity, steric bulk, and lipophilicity |

| Primary Amine | N-Acylation | Acetic anhydride, Benzoyl chloride | Neutralizes charge, alters H-bonding, increases steric bulk |

| Secondary Amide | N-Alkylation | Methyl iodide, Sodium hydride | Removes H-bond donor capability, increases steric hindrance |

| Secondary Amide | Amine Exchange | Hydrolysis followed by coupling with a different amine | Probes steric and electronic requirements of the cyclohexyl binding site |

| Valine Moiety | Amino Acid Substitution | Replace L-valine with Alanine, Leucine, etc. | Investigates the role of the amino acid side chain |

Strategies for Introducing Additional Stereogenic Centers or Stereochemical Constraints

Introducing new stereogenic centers or imposing stereochemical constraints on the N-Cyclohexyl-L-Valinamide scaffold can lead to derivatives with enhanced potency, selectivity, or modified pharmacokinetic properties. nih.gov These strategies are crucial for exploring the three-dimensional requirements of its biological targets.

Introduction of New Stereogenic Centers:

Derivatization with Chiral Reagents: The primary amine can be reacted with a chiral derivatizing agent. A prominent example is Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide (L-FDVA), which introduces a second chiral center, resulting in a diastereomeric mixture that can be separated and studied individually. sigmaaldrich.com

Imposition of Stereochemical Constraints:

Cyclization: Introducing constraints can be achieved by cyclizing parts of the molecule. For instance, forming a lactam by linking the N-terminus to a functionalized position on the cyclohexyl ring would rigidify the structure.

Use of Conformationally Restricted Building Blocks: Replacing the flexible cyclohexyl ring with a more rigid cyclic system, such as a bicyclic amine, can lock the molecule into a specific conformation. Similarly, replacing L-valine with a constrained amino acid like α-aminoisobutyric acid (Aib) would restrict the rotational freedom around the peptide backbone.

Table 3: Stereochemical Derivatization Strategies

| Strategy | Approach | Example | Outcome |

| Introduce New Chiral Center | Chiral Derivatizing Agent | Reaction with L-FDVA | Creation of diastereomers |

| Introduce New Chiral Center | Cyclohexyl Ring Substitution | Hydroxylation or methylation of the ring | Creation of cis/trans isomers and enantiomers |

| Impose Constraint | Intramolecular Cyclization | Formation of a lactam between the amine and a functionalized ring | Rigidified conformation, reduced flexibility |

| Impose Constraint | Rigid Analogs | Replacement of cyclohexylamine (B46788) with a bicyclic amine | Locked conformation for SAR studies |

Bioorthogonal Functionalization Approaches

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.gov Applying these strategies to N-Cyclohexyl-L-Valinamide allows for its specific labeling and tracking in complex biological environments. This is typically achieved by introducing a bioorthogonal "handle" onto the molecule, which can then be selectively reacted with a complementary probe.

The primary amine of the valine residue is the most convenient site for installing a bioorthogonal group. This can be done by acylation with a reagent containing the desired functionality.

Click Chemistry: An alkyne or azide (B81097) group can be introduced. For example, reacting the amine with an NHS ester of azidoacetic acid would yield an azide-functionalized derivative. This molecule can then be selectively reacted with a probe containing a terminal alkyne via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with a cyclooctyne (B158145) probe via the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov SPAAC is particularly useful in living systems as it avoids the use of a cytotoxic copper catalyst. nih.gov

Tetrazine Ligation: A strained alkene or alkyne, such as a trans-cyclooctene (B1233481) (TCO), can be attached to the amine. This derivative can then undergo an extremely fast and selective inverse-electron-demand Diels-Alder reaction with a tetrazine-functionalized probe. nih.gov This reaction is known for its rapid kinetics and the release of nitrogen gas as the sole byproduct. nih.gov

These approaches enable the attachment of a wide array of probes, including fluorophores, affinity tags, or drug molecules, to N-Cyclohexyl-L-Valinamide in a highly specific manner.

Table 4: Bioorthogonal Functionalization Strategies

| Bioorthogonal Reaction | Handle on N-Cyclohexyl-L-Valinamide | Probe Functionality | Key Features |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide (-N3) | Cyclooctyne | Copper-free, biocompatible nih.gov |

| Inverse-Electron-Demand Diels-Alder | trans-Cyclooctene (TCO) | Tetrazine | Extremely fast kinetics, biocompatible nih.gov |

| Staudinger Ligation | Azide (-N3) | Phosphine | Forms a stable amide bond |

| Oxime/Hydrazone Ligation | Aldehyde or Ketone | Alkoxyamine or Hydrazine | Reversible under certain conditions |

Impact of Derivatization on Conformational and Electronic Properties

Any chemical modification to N-Cyclohexyl-L-Valinamide will inevitably alter its conformational and electronic properties, which in turn affects its biological activity.

Steric Bulk: Attaching large groups, such as fluorescent dyes or other probes, to the primary amine will introduce significant steric bulk. This can restrict the rotation around the N-Cα and Cα-C bonds of the valine residue, favoring certain conformations over others.

Hydrogen Bonding: Modifying the amide or amine N-H groups affects the molecule's ability to form intra- and intermolecular hydrogen bonds. Removing an N-H donor (e.g., through N-alkylation) can disrupt stable, folded conformations that may be necessary for activity.

Electronic Effects: The electronic properties of the amine and amide groups are critical for their interactions with biological targets.

Amine Basicity: The primary amine is basic and likely protonated at physiological pH. N-alkylation can slightly increase basicity, while N-acylation completely removes it by converting the amine to a neutral amide. This change drastically alters the potential for ionic interactions.

Amide Resonance: The amide bond has significant double-bond character due to resonance, which makes it planar. Modifications that alter the electron density of the nitrogen or carbonyl oxygen can affect the strength of this resonance and the bond's rotational barrier.

Inductive and Field Effects: Attaching electron-withdrawing groups (e.g., fluorinated acyl groups) or electron-donating groups to the amine will influence the electron density across the entire molecule through inductive effects, potentially modulating its reactivity and binding affinity.

Understanding these impacts is crucial for the rational design of N-Cyclohexyl-L-Valinamide derivatives with desired properties.

Peptidomimetic Design Principles and Applications Involving N Cyclohexyl L Valinamide

Structural Mimicry of Peptide Motifs

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides. longdom.org They are developed to overcome the inherent limitations of peptides as therapeutic agents, such as poor metabolic stability and low bioavailability. longdom.orgwjarr.com The core principle of peptidomimetic design is to create molecules that replicate the three-dimensional structure and pharmacophoric elements of a bioactive peptide, enabling them to interact with the same biological targets, such as receptors or enzymes. semanticscholar.orgbenthamscience.com

The peptide backbone is characterized by its repeating amide bonds (-CO-NH-), which are susceptible to enzymatic degradation by proteases. A central strategy in peptidomimetic design is the replacement of these labile amide bonds with more stable isosteres, or surrogates, to enhance the metabolic stability of the resulting compound. wjarr.com These modifications aim to retain the essential structural and electronic features of the original amide bond while being resistant to hydrolysis.

Common amide bond surrogates include, but are not limited to:

Triazole rings wjarr.com

Reduced amide bonds (CH₂-NH)

Keto-methylene groups (CO-CH₂)

Esters (CO-O)

While N-Cyclohexyl-L-valinamide itself retains the amide bond, its structure serves as a template for derivatives where this bond could be modified. For instance, the replacement of the alpha-carbon (Cα) with a nitrogen atom leads to the formation of azapeptides. wjarr.comresearchgate.net Another approach involves replacing the amide bond with moieties that can act as transition-state surrogates, mimicking the tetrahedral intermediate of peptide bond cleavage. wjarr.com Research into non-ionic backbone modifications, such as amide-linked nucleic acids, has shown that amide linkages can be excellent structural mimics of phosphate backbones, suggesting their versatility in mimicking different types of biological linkages. nih.gov